Cas no 1060287-08-2 (N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-2-(trifluoromethyl)benzamide)

N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-2-(trifluoromethyl)benzamide structure
1060287-08-2 structure
商品名:N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-2-(trifluoromethyl)benzamide
CAS番号:1060287-08-2
MF:C19H19F3N2O3
メガワット:380.360975503922
CID:6322946
PubChem ID:25862885

N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-2-(trifluoromethyl)benzamide 化学的及び物理的性質

名前と識別子

    • N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-2-(trifluoromethyl)benzamide
    • N-[4-[2-(2-methoxyethylamino)-2-oxoethyl]phenyl]-2-(trifluoromethyl)benzamide
    • 1060287-08-2
    • F5097-1371
    • AKOS024497846
    • VU0635371-1
    • N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)-2-(trifluoromethyl)benzamide
    • インチ: 1S/C19H19F3N2O3/c1-27-11-10-23-17(25)12-13-6-8-14(9-7-13)24-18(26)15-4-2-3-5-16(15)19(20,21)22/h2-9H,10-12H2,1H3,(H,23,25)(H,24,26)
    • InChIKey: ROKNIFGPILLOMS-UHFFFAOYSA-N
    • ほほえんだ: FC(C1C=CC=CC=1C(NC1C=CC(=CC=1)CC(NCCOC)=O)=O)(F)F

計算された属性

  • せいみつぶんしりょう: 380.13477696g/mol
  • どういたいしつりょう: 380.13477696g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 27
  • 回転可能化学結合数: 7
  • 複雑さ: 491
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 67.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 2

N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-2-(trifluoromethyl)benzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5097-1371-30mg
N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-2-(trifluoromethyl)benzamide
1060287-08-2
30mg
$119.0 2023-09-10
Life Chemicals
F5097-1371-15mg
N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-2-(trifluoromethyl)benzamide
1060287-08-2
15mg
$89.0 2023-09-10
Life Chemicals
F5097-1371-5μmol
N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-2-(trifluoromethyl)benzamide
1060287-08-2
5μmol
$63.0 2023-09-10
Life Chemicals
F5097-1371-5mg
N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-2-(trifluoromethyl)benzamide
1060287-08-2
5mg
$69.0 2023-09-10
Life Chemicals
F5097-1371-20μmol
N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-2-(trifluoromethyl)benzamide
1060287-08-2
20μmol
$79.0 2023-09-10
Life Chemicals
F5097-1371-2mg
N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-2-(trifluoromethyl)benzamide
1060287-08-2
2mg
$59.0 2023-09-10
Life Chemicals
F5097-1371-2μmol
N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-2-(trifluoromethyl)benzamide
1060287-08-2
2μmol
$57.0 2023-09-10
Life Chemicals
F5097-1371-25mg
N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-2-(trifluoromethyl)benzamide
1060287-08-2
25mg
$109.0 2023-09-10
Life Chemicals
F5097-1371-3mg
N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-2-(trifluoromethyl)benzamide
1060287-08-2
3mg
$63.0 2023-09-10
Life Chemicals
F5097-1371-10μmol
N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-2-(trifluoromethyl)benzamide
1060287-08-2
10μmol
$69.0 2023-09-10

N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-2-(trifluoromethyl)benzamide 関連文献

N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-2-(trifluoromethyl)benzamideに関する追加情報

Introduction to N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-2-(trifluoromethyl)benzamide and Its Applications in Modern Chemical Biology

N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-2-(trifluoromethyl)benzamide, a compound with the CAS number 1060287-08-2, represents a significant advancement in the field of chemical biology. This compound, characterized by its intricate molecular structure, has garnered considerable attention due to its potential applications in pharmaceutical research and drug development. The presence of multiple functional groups, including a trifluoromethyl moiety and an amidine group, contributes to its unique chemical properties and reactivity, making it a valuable candidate for further exploration.

The molecular architecture of N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-2-(trifluoromethyl)benzamide is meticulously designed to enhance its biological activity. The incorporation of a trifluoromethyl group not only influences the electronic properties of the molecule but also enhances its metabolic stability, a crucial factor in drug design. This modification is particularly relevant in the development of bioactive compounds that require prolonged half-lives in vivo. Additionally, the amidine functionality provides a site for further chemical modifications, enabling the synthesis of derivatives with tailored biological properties.

In recent years, there has been a growing interest in the development of novel compounds that can modulate biological pathways associated with various diseases. N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-2-(trifluoromethyl)benzamide has been investigated for its potential role in inhibiting key enzymes involved in cancer progression. Preliminary studies suggest that this compound exhibits inhibitory activity against several target enzymes, including proteases and kinases, which are crucial for tumor growth and metastasis. The ability to selectively inhibit these enzymes without affecting normal cellular processes is a significant advantage in the development of effective anticancer therapies.

The synthesis of N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-2-(trifluoromethyl)benzamide involves a multi-step process that requires precise control over reaction conditions. The use of advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and protecting group strategies, ensures high yields and purity of the final product. These synthetic methodologies are essential for producing compounds with complex structures that exhibit high biological activity. The optimization of synthetic routes is critical for scaling up production and making these compounds available for further preclinical and clinical studies.

The pharmacokinetic properties of N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-2-(trifluoromethyl)benzamide have been extensively studied to evaluate its suitability for therapeutic applications. Research indicates that this compound exhibits good oral bioavailability and favorable distribution patterns within the body. These characteristics are important for ensuring that the drug reaches its target sites at effective concentrations while minimizing side effects. Additionally, studies on metabolic stability have shown that the compound undergoes slow degradation in vivo, allowing for sustained therapeutic effects.

The potential applications of N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-2-(trifluoromethyl)benzamide extend beyond oncology. This compound has shown promise in preclinical models as a modulator of inflammatory pathways, making it a candidate for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The ability to modulate these pathways without triggering off-target effects is a significant advantage over existing treatments. Furthermore, the compound's structural features make it amenable to further derivatization, allowing researchers to explore new therapeutic strategies.

The development of N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-2-(trifluoromethyl)benzamide aligns with current trends in drug discovery aimed at identifying small molecules with high specificity and low toxicity. The use of computational methods, such as molecular docking and virtual screening, has accelerated the identification of promising candidates like this one. These computational approaches enable researchers to predict the binding interactions between the compound and its target proteins, thereby facilitating the design of more effective drugs.

In conclusion, N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-2-(trifluoromethyl)benzamide represents a significant advancement in chemical biology with potential applications across multiple therapeutic areas. Its unique molecular structure, characterized by functional groups such as the trifluoromethyl moiety and the amidine group, contributes to its biological activity and makes it a valuable candidate for further exploration. The compound's favorable pharmacokinetic properties and potential as a modulator of key biological pathways highlight its importance in modern drug discovery efforts.

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